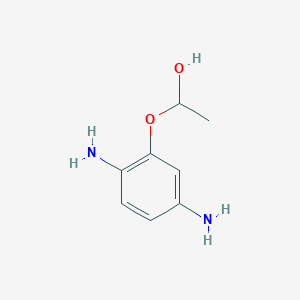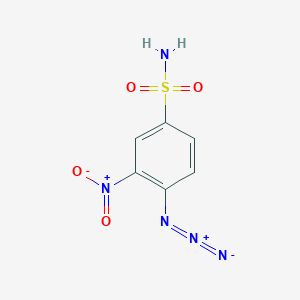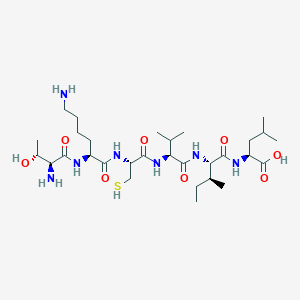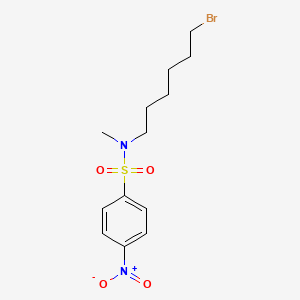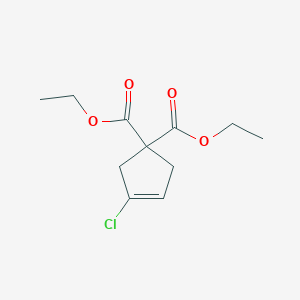
3-Cyclopentene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopentene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester is an organic compound with the molecular formula C11H15ClO4 It is a derivative of cyclopentene, featuring two ester groups and a chlorine atom attached to the cyclopentene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester can be achieved through several methods. One common approach involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by a reaction with dichlorocarbene . The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the diethyl malonate, facilitating the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
3-Cyclopentene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH3) in solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted cyclopentene derivatives.
Reduction: Formation of diols or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
科学研究应用
3-Cyclopentene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Cyclopentene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to form carboxylic acids, which may interact with enzymes or receptors in biological systems. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.
相似化合物的比较
Similar Compounds
Diethyl 3-cyclopentene-1,1-dicarboxylate: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Cyclopentene-1,1-dicarboxylic acid, diethyl ester: Similar structure but without the chlorine atom, leading to different chemical reactivity.
Uniqueness
The presence of the chlorine atom in 3-Cyclopentene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester makes it unique compared to its analogs
属性
CAS 编号 |
575501-25-6 |
|---|---|
分子式 |
C11H15ClO4 |
分子量 |
246.69 g/mol |
IUPAC 名称 |
diethyl 3-chlorocyclopent-3-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C11H15ClO4/c1-3-15-9(13)11(10(14)16-4-2)6-5-8(12)7-11/h5H,3-4,6-7H2,1-2H3 |
InChI 键 |
GOBXMKQXTWZEJX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC=C(C1)Cl)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


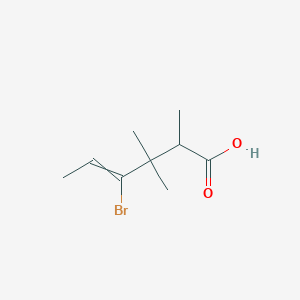
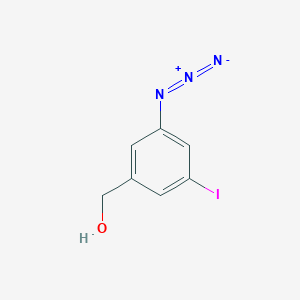
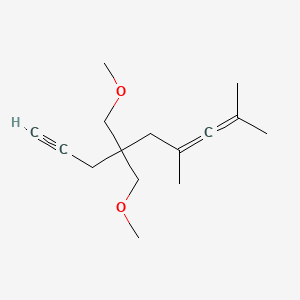
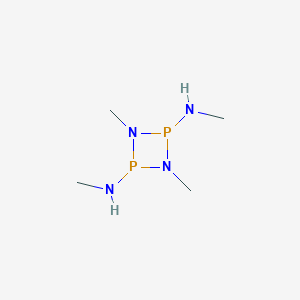
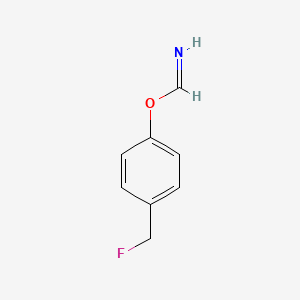
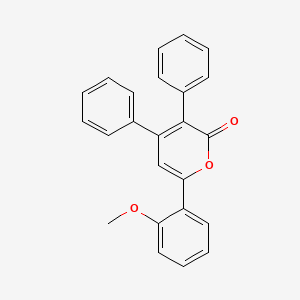
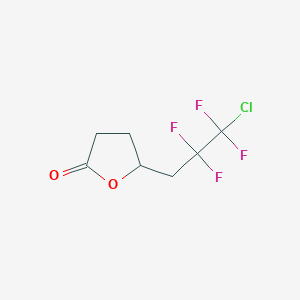
![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
![6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate](/img/structure/B14233421.png)
